ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
Description
Properties
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO7/c1-5-25-18(22)7-6-13-12(4)14-8-15(21)17(9-16(14)28-20(13)24)26-10-19(23)27-11(2)3/h8-9,11H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERDKEYJBQNYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OC(C)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its 7-position substituent, 2-isopropoxy-2-oxoethoxy , which distinguishes it from related coumarin derivatives. Below is a comparative analysis of its structural analogs, focusing on molecular properties, substituent effects, and available physicochemical data.
Table 1: Structural and Molecular Comparison
*Estimated based on analogous structures.
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s 2-isopropoxy-2-oxoethoxy group introduces both ester and ether functionalities, likely increasing polarity compared to analogs with purely aromatic substituents (e.g., 843615-72-5 or 842959-03-9 ). This may reduce logP values, enhancing aqueous solubility.
Halogen Influence: The presence of chlorine at position 6 (common across all analogs) contributes to electronic effects, stabilizing the coumarin core via electron-withdrawing properties.
Physicochemical Data :
- For 842959-03-9 , the density (1.3 g/cm³), boiling point (640.4°C), and logP (7.59) suggest high thermal stability and lipophilicity. The target compound, with its less bulky substituent, may exhibit lower boiling points and logP values.
- The naphthyl-substituted 575471-27-1 has a boiling point of 629.8°C, slightly lower than 842959-03-9 , indicating substituent size inversely affects volatility.
Biological Implications :
- Bulky substituents (e.g., pentamethylphenyl or naphthyl) may hinder interactions with enzyme active sites, whereas the target compound’s smaller, polar substituent could improve binding efficiency in hydrophilic environments.
Q & A
Basic Question: What synthetic routes are commonly employed to synthesize ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, and how is its purity validated?
Methodological Answer:
The synthesis typically involves coupling reactions between hydroxylated chromen precursors and ester-containing reagents. For example:
- Step 1: React 7-hydroxy-6-chloro-4-methylcoumarin with 2-isopropoxy-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) in acetone under reflux to introduce the isopropoxy-oxoethoxy side chain .
- Step 2: Perform a nucleophilic substitution or esterification reaction at the 3-position of the chromen core using ethyl 3-bromopropanoate to attach the propanoate group .
- Validation:
- Purity: Assessed via HPLC (≥95% purity criteria) and thin-layer chromatography (TLC) .
- Structural Confirmation: Use H NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH₃, δ 4.1–4.3 ppm for ester OCH₂), C NMR, and HRMS (ESI) to confirm molecular weight and functional groups .
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation, particularly for stereochemical or regioisomeric ambiguities?
Methodological Answer:
Contradictions often arise from overlapping signals in NMR or ambiguous mass fragmentation patterns. Strategies include:
- X-ray Crystallography: Use SHELXL or SHELXS to determine absolute configuration and resolve positional uncertainties. For example, refining the chromen core’s torsion angles can confirm substituent orientations .
- DFT Calculations: Compare experimental C NMR shifts with density functional theory (DFT)-predicted values to validate regioisomer assignments .
- 2D NMR Techniques: Employ HSQC, HMBC, and NOESY to map H-C correlations and spatial proximities, clarifying ambiguous coupling patterns .
Advanced Question: How do structural modifications at the 3-, 6-, and 7-positions of the chromen core influence biological activity?
Methodological Answer:
Comparative studies of analogous compounds reveal structure-activity relationships (SAR):
Experimental Design:
- Synthesize derivatives with systematic substitutions.
- Test against biological targets (e.g., kinases, DNA topoisomerases) using IC₅₀ assays and molecular docking simulations to correlate steric/electronic effects with activity .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use N95 masks if handling powders to avoid inhalation .
- Waste Management: Segregate organic waste containing halogenated byproducts (e.g., chloro derivatives) and dispose via certified hazardous waste facilities .
- Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced Question: What computational and experimental approaches are used to study interactions between this compound and biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, kₑ) to receptors like estrogen-related receptors (ERRγ) or cytochrome P450 enzymes .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., using GROMACS) to identify key residues (e.g., Lys123 in kinase binding pockets) involved in hydrogen bonding or hydrophobic interactions .
Advanced Question: How can researchers address discrepancies in bioactivity data across different studies involving this compound?
Methodological Answer:
- Meta-Analysis: Normalize data using Z-score transformations to account for variability in assay conditions (e.g., cell line viability thresholds) .
- Orthogonal Assays: Validate cytotoxicity findings with complementary methods (e.g., apoptosis flow cytometry alongside MTT assays) .
- Batch-to-Batch Reproducibility: Use QC/QA protocols (e.g., fixed HPLC gradients) to ensure compound consistency across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
